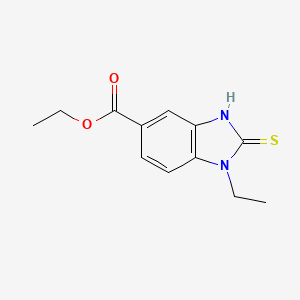

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester

CAS No.: 295345-27-6

Cat. No.: VC8413835

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 295345-27-6 |

|---|---|

| Molecular Formula | C12H14N2O2S |

| Molecular Weight | 250.32 g/mol |

| IUPAC Name | ethyl 1-ethyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H14N2O2S/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)13-12(14)17/h5-7H,3-4H2,1-2H3,(H,13,17) |

| Standard InChI Key | OFWHZYYLDSQVNB-UHFFFAOYSA-N |

| SMILES | CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=S |

| Canonical SMILES | CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=S |

Introduction

Structural and Chemical Properties of Benzimidazole Derivatives

Benzimidazoles are bicyclic systems comprising fused benzene and imidazole rings. Substitutions at positions 1, 2, and 5 significantly influence their chemical behavior. For 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester, the ethyl group at position 1 enhances lipophilicity, while the mercapto (-SH) group at position 2 introduces reactivity toward electrophilic agents. The ethyl ester at position 5 contributes to solubility in organic solvents.

Comparative Analysis of Analogous Compounds

The following table summarizes key properties of structurally related benzimidazole esters:

The mercapto derivative’s absence from these datasets underscores the need for targeted synthesis and characterization studies.

Synthesis Pathways and Reactivity

General Synthesis of Benzimidazole Esters

Benzimidazole cores are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For example, 1-Methyl-1H-benzimidazole-5-carboxylic acid methyl ester is prepared by reacting 4-amino-3-(methylamino)benzoic acid with methyl chloroformate, followed by cyclization . Similarly, 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester likely involves ethylation of the imidazole nitrogen and esterification of the carboxylic acid group .

Applications and Biological Activity

Benzimidazole derivatives are renowned for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. While the mercapto variant’s bioactivity remains unexplored, its methyl and ethyl analogs exhibit potential:

-

Antimicrobial Activity: The ethyl-methyl analog (CAS 92108-02-6) has been screened for inhibitory effects against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .

-

Enzyme Inhibition: Methyl esters (e.g., CAS 131020-36-5) show moderate inhibition of tyrosine kinases, suggesting utility in cancer therapy .

The mercapto group’s ability to form disulfide bonds or coordinate metals could enhance these properties, warranting further investigation.

Prices scale nonlinearly with quantity, reflecting synthesis complexity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume